Nexopamil racemate
CAS No.: 116759-35-4
Cat. No.: VC0007221
Molecular Formula: C₂₄H₄₀N₂O₃
Molecular Weight: 404.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 116759-35-4 |
---|---|
Molecular Formula | C₂₄H₄₀N₂O₃ |
Molecular Weight | 404.6 g/mol |
IUPAC Name | 5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |
Standard InChI | InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3 |
Standard InChI Key | SKDZEFVVFACNLS-UHFFFAOYSA-N |
SMILES | CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C |
Canonical SMILES | CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C |
Chemical and Structural Profile of Nexopamil Racemate
Molecular Characteristics
Nexopamil racemate (CAS No. 116759-35-4) is a synthetic organic compound with the molecular formula C₂₄H₄₀N₂O₃ and a molecular weight of 404.59 g/mol . Its structure comprises a cyanoguanidine moiety linked to a trimethoxy-substituted benzene ring, with a branched aliphatic chain contributing to its lipophilicity. The racemic nature of the compound arises from the presence of two enantiomers—(+)-Nexopamil and (−)-Nexopamil—which exhibit distinct pharmacological profiles in vivo .
Table 1: Key Chemical Properties of Nexopamil Racemate
Property | Value |
---|---|
Molecular Formula | C₂₄H₄₀N₂O₃ |
Molecular Weight | 404.59 g/mol |
CAS Registry Number | 116759-35-4 |
Solubility | Soluble in DMSO |
Storage Conditions | −20°C (long-term stability) |
Canonical SMILES | N#CC(C(C)C)(CCCN(CCCCCC)C)C₁=CC(OC)=C(OC)C(OC)=C₁ |
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, while its stability at low temperatures (−20°C to −80°C) ensures practicality in laboratory settings .
Pharmacological Mechanisms and Target Interactions
Dual Calcium Channel and 5-HT2 Receptor Antagonism
Nexopamil racemate exerts its primary effects through simultaneous inhibition of L-type calcium channels and 5-HT2 receptors, a unique mechanism that synergistically attenuates vascular smooth muscle contraction and platelet activation . Calcium influx blockade reduces intracellular Ca²⁺ levels, thereby diminishing vasoconstriction and cellular excitability. Concurrently, 5-HT2 receptor antagonism disrupts serotonin-mediated amplification of platelet aggregation and thrombus formation .
Enantiomer-Specific Activity
The racemate’s enantiomers display divergent pharmacological behaviors:
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(+)-Nexopamil: Acts as an agonist in nociceptive assays (e.g., tail-flick test) and demonstrates moderate affinity for opioid receptors .
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(−)-Nexopamil: Exhibits antagonistic properties against morphine in vivo and induces opioid-like physical dependence in animal models .
This enantiomeric dichotomy underscores the importance of stereochemical considerations in therapeutic development.
Preclinical Research Findings
In Vitro Studies
In dog platelet-rich plasma (PRP), Nexopamil racemate potently inhibits serotonin-induced platelet aggregation with an IC₅₀ of 81 nM . Comparative analyses reveal superior efficacy relative to standalone calcium channel blockers or 5-HT2 antagonists, validating its dual-target approach .
Model System | Parameter Measured | Result |
---|---|---|
Dog PRP | Serotonin-induced aggregation | IC₅₀ = 81 nM |
Canine coronary artery | Cyclic flow reductions (CFRs) | Abolished at 0.05 mg/kg |
Rat brain membranes | Opioid receptor binding | Low affinity (Ki > 1 µM) |
In Vivo Efficacy
Administration of Nexopamil racemate (0.05 mg/kg intravenously) in a canine model of arterial stenosis abolished cyclic flow reductions (CFRs) within 30 minutes, indicative of robust antithrombotic activity . Hemodynamic parameters (e.g., blood pressure, heart rate) remained unaltered, suggesting a favorable safety profile .
Synthesis, Formulation, and Stability
Synthetic Routes
While detailed synthetic protocols remain proprietary, the racemate is typically prepared via chiral resolution of Nexopamil enantiomers using chromatographic techniques . Radiolabeled analogs (e.g., ¹¹C-Nexopamil) have been synthesized for positron emission tomography (PET) imaging, enabling pharmacokinetic studies .
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